molecular formula C15H13FN2O3 B6136125 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

Cat. No. B6136125
M. Wt: 288.27 g/mol
InChI Key: PIPWFQWHYGYCBH-RQZCQDPDSA-N
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Description

4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, also known as FMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMH is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. In

Mechanism of Action

The mechanism of action of 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to have insecticidal properties by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects.

Advantages and Limitations for Lab Experiments

4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been extensively studied for its potential applications in various fields. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide. One direction is to further investigate its potential applications in medicine, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a pesticide in agriculture. In addition, further studies can be conducted to explore its potential use in the development of organic electronic devices.
Conclusion:
In conclusion, 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its applications in various fields.

Synthesis Methods

The synthesis of 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.

Scientific Research Applications

4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to have insecticidal properties and can be used as a pesticide. In materials science, 4-fluoro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

4-fluoro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-13-6-7-14(19)11(8-13)9-17-18-15(20)10-2-4-12(16)5-3-10/h2-9,19H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWFQWHYGYCBH-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

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